molecular formula C19H21NO4 B5217915 N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide

Cat. No. B5217915
M. Wt: 327.4 g/mol
InChI Key: YCZIARBRRGJIQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide is a chemical compound that has been the subject of considerable scientific research in recent years. This compound is of interest to researchers due to its potential applications in the field of medicine, particularly in the development of new drugs and therapies for a range of diseases.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide is complex and not fully understood. However, it is thought to act by modulating the activity of certain enzymes and signaling pathways in the body, which in turn can affect a range of cellular processes.
Biochemical and Physiological Effects:
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide has been shown to have a range of biochemical and physiological effects in various cell and animal models. These include the modulation of inflammatory cytokines, the inhibition of cancer cell growth, and the protection of neurons from damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide is its versatility in laboratory experiments. This compound can be used in a range of assays and models to investigate its biological activity and potential therapeutic applications. However, one limitation is that its synthesis is complex and requires a high degree of expertise.

Future Directions

There are many potential future directions for research on N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide. Some possible areas of investigation include:
1. The development of new drugs and therapies based on this compound, particularly for the treatment of cancer and neurodegenerative diseases.
2. The investigation of the compound's effects on other cellular processes, such as apoptosis and autophagy.
3. The exploration of the compound's potential as a diagnostic tool for certain diseases.
4. The investigation of the compound's interactions with other drugs and compounds, and its potential for use in combination therapies.
5. The development of new synthesis methods for N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide, to make its production more efficient and cost-effective.
Overall, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide is a compound of great scientific interest, with a range of potential applications in the field of medicine. Further research is needed to fully understand its mechanisms of action and to explore its potential for use in the development of new therapies and diagnostic tools.

Synthesis Methods

The synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide involves a multi-step process that requires a high degree of skill and expertise in organic chemistry. The first step involves the preparation of a precursor compound, which is then subjected to a series of chemical reactions to produce the final product.

Scientific Research Applications

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide has been the subject of extensive scientific research in recent years, with a focus on its potential applications in the field of medicine. This compound has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-22-16-8-7-14(11-17(16)23-2)19(21)20-12-18-15-6-4-3-5-13(15)9-10-24-18/h3-8,11,18H,9-10,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZIARBRRGJIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2C3=CC=CC=C3CCO2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817752
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide

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